3-[(4-Azidophenyl)disulfanyl]propanoic acid
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Overview
Description
3-[(4-Azidophenyl)disulfanyl]propanoic acid is an organic compound that features a propanoic acid moiety linked to a 4-azidophenyl group through a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Azidophenyl)disulfanyl]propanoic acid typically involves the reaction of 4-azidophenyl disulfide with 3-mercaptopropanoic acid. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the disulfide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Azidophenyl)disulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: DTT, TCEP, or sodium borohydride (NaBH₄).
Substitution: Copper(I) catalysts for click chemistry reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Triazoles.
Scientific Research Applications
3-[(4-Azidophenyl)disulfanyl]propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[(4-Azidophenyl)disulfanyl]propanoic acid involves its ability to form covalent bonds with target molecules through its azido and disulfide groups. The azido group can undergo cycloaddition reactions, while the disulfide bond can be cleaved and reformed under specific conditions, allowing for dynamic interactions with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenyl)propanoic acid
- 3-(4-Cyanophenyl)propanoic acid
- 3-(4-Hydroxyphenyl)propanoic acid
Uniqueness
3-[(4-Azidophenyl)disulfanyl]propanoic acid is unique due to the presence of both an azido group and a disulfide bond. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
3-[(4-azidophenyl)disulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-12-11-7-1-3-8(4-2-7)16-15-6-5-9(13)14/h1-4H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNKXAAIWMJRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])SSCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544587 |
Source
|
Record name | 3-[(4-Azidophenyl)disulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79432-98-7 |
Source
|
Record name | 3-[(4-Azidophenyl)disulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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